4-Bromo-2-(methylsulfonylmethyl)pyridine

Description

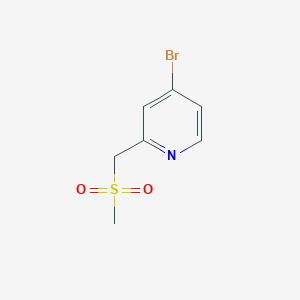

4-Bromo-2-(methylsulfonylmethyl)pyridine is a brominated pyridine derivative featuring a methylsulfonylmethyl substituent at the 2-position. Bromopyridines are widely used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) due to the reactivity of the bromine atom, while sulfonyl groups (e.g., methylsulfonyl) are electron-withdrawing, enhancing electrophilicity and influencing regioselectivity in substitution reactions . Such compounds are critical in drug discovery, material science, and coordination chemistry (e.g., as ligands for metal complexes) .

Properties

Molecular Formula |

C7H8BrNO2S |

|---|---|

Molecular Weight |

250.12 g/mol |

IUPAC Name |

4-bromo-2-(methylsulfonylmethyl)pyridine |

InChI |

InChI=1S/C7H8BrNO2S/c1-12(10,11)5-7-4-6(8)2-3-9-7/h2-4H,5H2,1H3 |

InChI Key |

AHSSWGXXHZNQON-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)CC1=NC=CC(=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Bromo-2-(methylsulfonylmethyl)pyridine with analogous bromopyridines bearing diverse substituents at the 2-position. Key parameters include molecular weight, substituent electronic effects, synthetic applications, and reported yields/reactivity.

Physical and Spectral Properties

- Melting Points: Bromopyridines with EDGs (e.g., -CH₃, -OCH₃) typically exhibit higher melting points (268–287°C) due to crystalline packing, while EWGs (e.g., -CF₃) reduce intermolecular forces .

- Spectroscopic Data: ¹H NMR chemical shifts for pyridine protons range from δ 7.5–8.5 ppm, with downfield shifts observed for EWGs . IR spectra for sulfonyl or imine groups show peaks near 1614 cm⁻¹ (C≡N) or 1150 cm⁻¹ (S=O) .

Medicinal Chemistry

- Anticancer Agents: 4-Bromo-2-(4-methoxyphenyl)pyridine derivatives (e.g., JH-6) exhibit p53-dependent cytotoxicity, highlighting the role of aryl substituents in bioactivity .

- Antimicrobial Complexes: Schiff base analogs (e.g., 4-Bromo-2-[(phenylimino)methyl]pyridine) form stable metal complexes with Cu(II) or V(IV), showing protein tyrosine phosphatase inhibition .

Catalysis and Material Science

- Cross-Coupling Reactions: 4-Bromo-2-(trifluoromethyl)pyridine demonstrates high efficiency in nickel-catalyzed sulfinate couplings, underscoring the synergy between EWGs and transition-metal catalysts .

- Ligand Design: Bipyridine-like structures (e.g., 4-Bromo-2-(pyridin-4-ylmethoxy)pyridine) are promising ligands for photocatalytic or electrocatalytic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.